

spectroscopic data (NMR, IR, MS) of 2-Methyl-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-5-sulfamoylbenzoic acid

Cat. No.: B1364111

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Methyl-5-sulfamoylbenzoic Acid**

Introduction

2-Methyl-5-sulfamoylbenzoic acid ($C_8H_9NO_4S$) is a substituted aromatic compound with a molecular weight of 215.23 g/mol .^[1] Its structure, featuring a carboxylic acid, a methyl group, and a sulfamoyl group (-SO₂NH₂) on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. A thorough understanding of its chemical structure is paramount for its application, and this is achieved through the synergistic use of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the expected spectroscopic data for **2-Methyl-5-sulfamoylbenzoic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is structured to provide not only the spectral data but also the underlying principles of interpretation and detailed, field-proven protocols for data acquisition. The insights herein are intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For **2-Methyl-5-**

sulfamoylbenzoic acid, ^1H and ^{13}C NMR provide a detailed map of the proton and carbon framework, respectively.

Proton (^1H) NMR Spectroscopy

^1H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality Behind the Shift
~13.0	Singlet, Broad	1H	-COOH	The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent.
~8.21	Doublet (d)	1H	Ar-H (H6)	This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group, leading to a significant downfield shift.
~7.95	Doublet of Doublets (dd)	1H	Ar-H (H4)	This proton is ortho to the electron-withdrawing sulfamoyl group and meta to the carboxylic acid, resulting in a downfield shift.
~7.45	Doublet (d)	1H	Ar-H (H3)	This proton is ortho to the electron-donating methyl group,

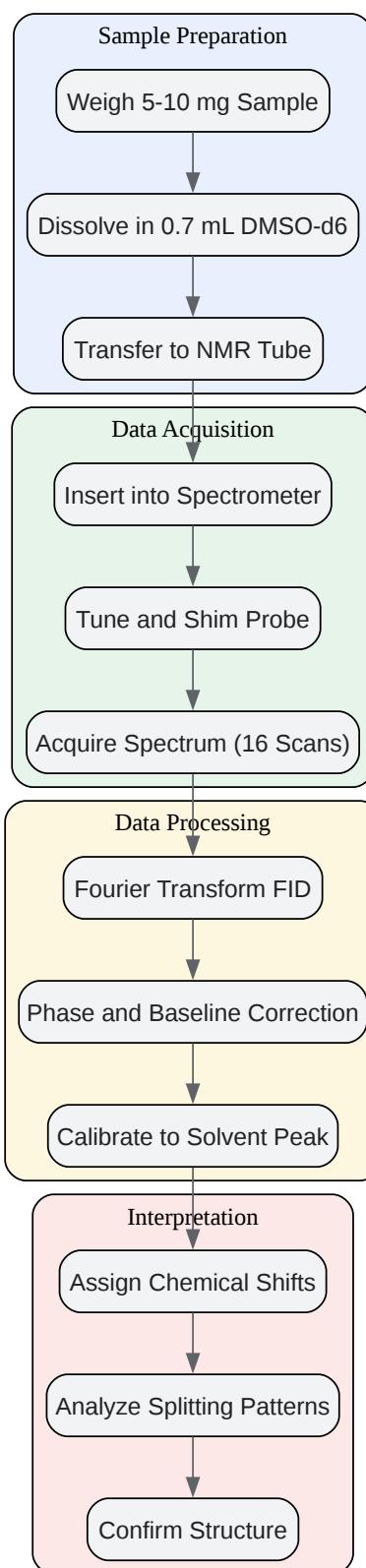
which shields it relative to the other aromatic protons.

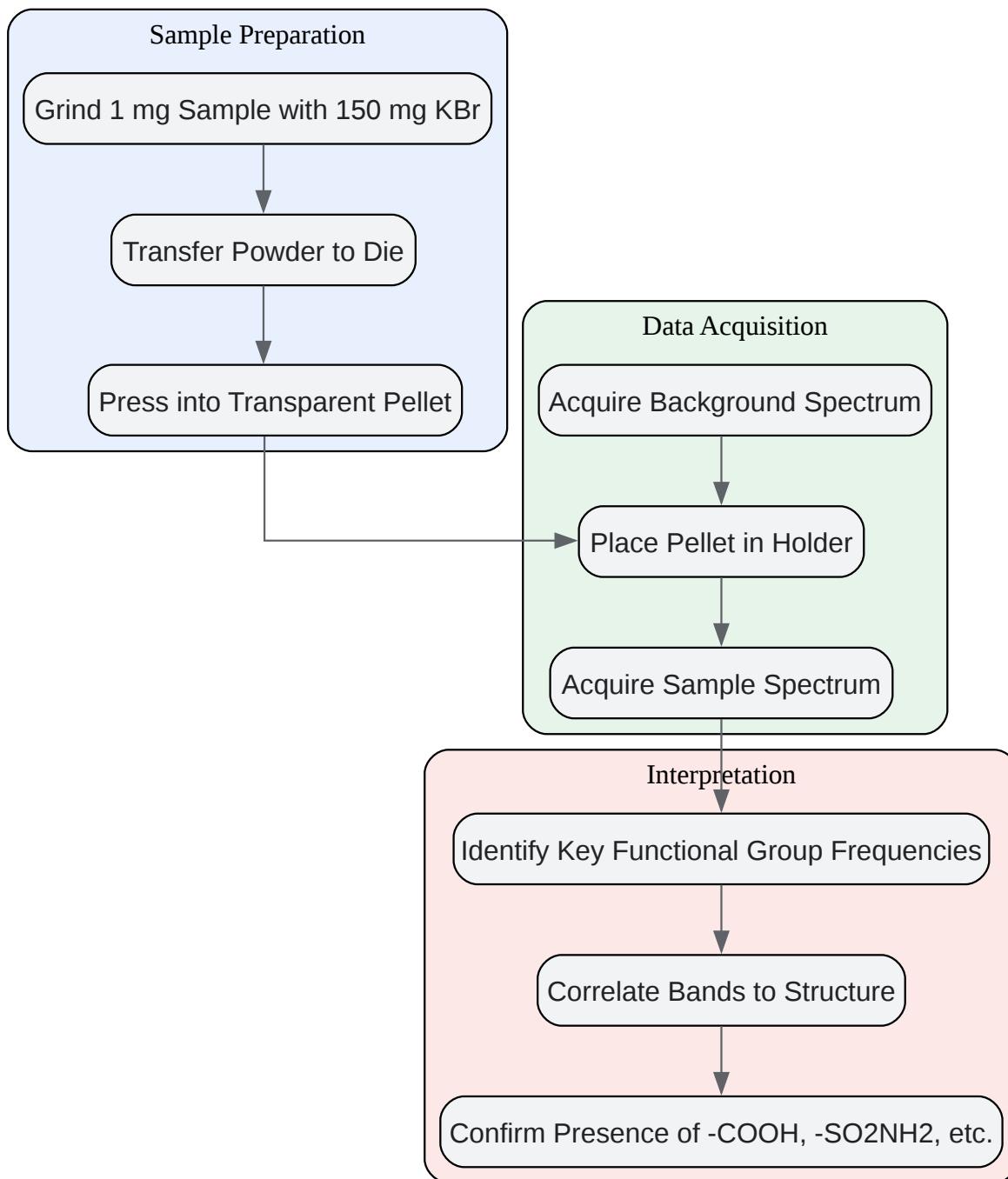
~7.30	Singlet, Broad	2H	-SO ₂ NH ₂	The protons of the sulfamoyl group are exchangeable and often appear as a broad singlet.
-------	----------------	----	----------------------------------	--

The methyl protons are attached to the aromatic ring and appear in the typical benzylic region.

~2.60	Singlet	3H	-CH ₃	The methyl protons are attached to the aromatic ring and appear in the typical benzylic region.
-------	---------	----	------------------	---

Interpretation Insights:


The predicted spectrum in a solvent like DMSO-d₆ is expected to resolve all key protons. The aromatic region (7.45-8.21 ppm) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The broad singlets for the -COOH and -SO₂NH₂ protons are typical due to hydrogen bonding and chemical exchange. The exact chemical shifts can vary based on solvent and concentration.


Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-Methyl-5-sulfamoylbenzoic acid**. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the exchangeable protons of the acid and sulfonamide groups.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquisition:
 - Tune and shim the probe to the sample to ensure a homogeneous magnetic field.
 - Acquire a standard ^1H NMR spectrum (e.g., using a 400 or 500 MHz spectrometer).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) as an internal standard.

Workflow for ^1H NMR Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2-Methyl-5-sulfamoylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364111#spectroscopic-data-nmr-ir-ms-of-2-methyl-5-sulfamoylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com